5-Fluoro-1,3-dimethyl-2-nitrobenzene
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Overview
Description
5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-Dimethyl-4-fluoronitrobenzene and Benzene, 5-fluoro-1,3-dimethyl-2-nitro .
Molecular Structure Analysis
The molecular weight of this compound is 169.15 g/mol . The InChI key is KDPQDERPJHLWGF-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1N+[O-])C)F .Physical and Chemical Properties Analysis
This compound appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C . The compound has a topological polar surface area of 45.8 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Compounds: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing the potential for creating novel compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).
Chemistry and Reaction Mechanisms
- Investigation of Diffusion-influenced Reactions: The fluorescence quenching by electron transfer of a fluorophore to 1,3-dimethyl-2-nitrobenzene was analyzed, providing insights into the behavior of these compounds in various chemical processes (Rosspeintner et al., 2007).
- Study on Replacement of Nitro Group and Fluorine Atom: A study on the relative mobility of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by phenols highlights important aspects of chemical reactivity and mechanism (Khalfina & Vlasov, 2005).
Biochemistry and Pharmaceutical Applications
- Development of Uracil Derivatives: Research on the arylation of uracil derivatives using 1-fluoro-4-nitrobenzene offers potential applications in pharmaceuticals and biochemistry (Gondela & Walczak, 2006).
Physical Chemistry
- Analysis of Electron Attachment: Studies on electron transmission spectroscopy of nitrobenzene derivatives, including 1,3-fluoronitrobenzene, contribute to the understanding of molecular behavior in response to electron attachment (Asfandiarov et al., 2007).
Material Science
- Fluorescence Behaviors in Sensing: A study on the fluorescence behaviors of 5-dimethylamino-1-naphthalene-sulfonyl-functionalized self-assembled monolayer on glass surface and its sensing properties for nitrobenzene suggests potential applications in material science and sensing technologies (Ding et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-1,3-dimethyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQDERPJHLWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505733 |
Source
|
Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315-12-8 |
Source
|
Record name | 5-Fluoro-1,3-dimethyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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